molecular formula C20H25ClN4 B12391537 AChE/A|A-IN-2

AChE/A|A-IN-2

Cat. No.: B12391537
M. Wt: 356.9 g/mol
InChI Key: SQARWLAUMRYONO-UHFFFAOYSA-N
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Description

AChE/A|A-IN-2 is a potent and orally active inhibitor of acetylcholinesterase, with an IC50 value of 135 nanomolar. It also acts as an antagonist of the N-methyl-D-aspartate receptor, specifically targeting the GluN1-1b/GluN2B subunit combination, with an IC50 value of 5.054 micromolar. This compound inhibits amyloid-beta aggregation and demonstrates good blood-brain barrier permeability. It has shown efficacy in improving cognitive and spatial memory impairment in rat models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AChE/A|A-IN-2 involves multiple steps, including the formation of triazole-bridged aryl adamantane analogs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research or industrial laboratory .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: AChE/A|A-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

AChE/A|A-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

AChE/A|A-IN-2 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine into choline and acetic acid. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound antagonizes the N-methyl-D-aspartate receptor, which plays a role in synaptic plasticity and memory function. The compound also inhibits amyloid-beta aggregation, which is implicated in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: AChE/A|A-IN-2 is unique due to its dual action as both an acetylcholinesterase inhibitor and an N-methyl-D-aspartate receptor antagonist. This dual mechanism of action provides a multifaceted approach to addressing neurodegenerative diseases, potentially offering greater therapeutic benefits compared to compounds with a single target .

Properties

Molecular Formula

C20H25ClN4

Molecular Weight

356.9 g/mol

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]adamantan-1-amine

InChI

InChI=1S/C20H25ClN4/c21-18-3-1-14(2-4-18)12-25-13-19(23-24-25)11-22-20-8-15-5-16(9-20)7-17(6-15)10-20/h1-4,13,15-17,22H,5-12H2

InChI Key

SQARWLAUMRYONO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CN(N=N4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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